2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
説明
特性
分子式 |
C23H18BrN5O2S2 |
|---|---|
分子量 |
540.5 g/mol |
IUPAC名 |
1-[[2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H18BrN5O2S2/c24-15-10-12-17(13-11-15)29-21(31)18-8-4-5-9-19(18)26-23(29)33-14-20(30)27-28-22(32)25-16-6-2-1-3-7-16/h1-13H,14H2,(H,27,30)(H2,25,28,32) |
InChIキー |
MQZFKFSHSNJJHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
製品の起源 |
United States |
準備方法
Acylation of Anthranilic Acid
Anthranilic acid reacts with 4-bromophenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere to form N-(4-bromophenyl)anthranilamide. This intermediate undergoes cyclization using acetic anhydride at 120°C for 4 hours, yielding 3-(4-bromophenyl)-1,3-benzoxazin-4-one.
Thiol Group Introduction
The benzoxazinone intermediate is treated with thiourea in refluxing ethanol, facilitating nucleophilic substitution at the C2 position to introduce the thiol group. This step produces 3-(4-bromophenyl)-2-mercaptoquinazolin-4(3H)-one with a reported yield of 78%.
Table 1: Reaction Conditions for Quinazolinone Synthesis
Sulfanyl Acetylation of the Quinazolinone Core
The thiol group at C2 is functionalized with an acetyl moiety to enable subsequent coupling reactions.
Reaction with Chloroacetyl Chloride
A solution of 3-(4-bromophenyl)-2-mercaptoquinazolin-4(3H)-one in dry tetrahydrofuran (THF) is treated with chloroacetyl chloride and triethylamine at 0°C. The mixture is stirred for 6 hours at room temperature, yielding 2-(chloroacetylthio)-3-(4-bromophenyl)quinazolin-4(3H)-one.
Hydrolysis to Carboxylic Acid
The chloroacetyl intermediate is hydrolyzed using 10% aqueous sodium hydroxide at 60°C for 2 hours, producing 2-(carboxymethylthio)-3-(4-bromophenyl)quinazolin-4(3H)-one. Acidification with HCl precipitates the product, which is isolated via filtration.
Table 2: Sulfanyl Acetylation Parameters
Synthesis of N-Phenylhydrazinecarbothioamide
This intermediate is critical for introducing the hydrazinecarbothioamide moiety.
Reaction of Phenyl Isothiocyanate with Hydrazine Hydrate
Phenyl isothiocyanate (20 mmol) is added dropwise to a stirred solution of hydrazine hydrate (25 mmol) in 2-propanol at 0°C. The reaction proceeds for 4 hours at room temperature, yielding N-phenylhydrazinecarbothioamide as a white solid (91% yield).
Table 3: Hydrazinecarbothioamide Synthesis
| Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|
| Phenyl isothiocyanate | Hydrazine hydrate, 2-propanol | N-Phenylhydrazinecarbothioamide | 91 |
Coupling of Sulfanyl Acetylquinazolinone with Hydrazinecarbothioamide
The final step involves amide bond formation between the carboxylic acid and the primary amine of the hydrazinecarbothioamide.
Acid Chloride Activation
2-(Carboxymethylthio)-3-(4-bromophenyl)quinazolin-4(3H)-one is refluxed with thionyl chloride (SOCl₂) for 3 hours to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Amide Bond Formation
The acid chloride is dissolved in dry THF and added to a solution of N-phenylhydrazinecarbothioamide and triethylamine at 0°C. The reaction is stirred for 12 hours at room temperature, yielding the target compound after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).
Table 4: Coupling Reaction Optimization
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms a purity of >98%.
Challenges and Optimization Strategies
化学反応の分析
酸化: キナゾリン環のカルボニル基は、酸化反応を受けます。
還元: キナゾリン環またはカルボニル基の還元が可能です。
置換: フェニル環の臭素原子は、置換反応を受けやすいです。
ヒドラジン反応: ヒドラジド部分は、さまざまな反応に関与することができます。
試薬: 塩化チオニル、ヒドラジン水和物、アシルクロリド、臭素。
条件: 還流、不活性雰囲気、適切な溶媒。
- 主な生成物は標的化合物自体であり、興味深い薬理学的特性を示しています。
4. 科学研究への応用
医薬品化学: 研究者らは、キナゾリン骨格を持つことから、抗腫瘍剤としての可能性を探っています。
生物学的研究: 酵素や受容体との相互作用に関する調査が行われています。
産業: 有機合成における使用や、より複雑な分子のビルディングブロックとしての使用が検討されています。
科学的研究の応用
Medicinal Applications
1. Antitumor Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antitumor properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.
Case Study: Cytotoxicity Evaluation
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines.
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Quinazoline derivatives have been reported to exhibit antibacterial and antifungal properties.
Case Study: Antimicrobial Screening
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : The compound showed promising inhibitory effects against these pathogens, suggesting its utility as an antimicrobial agent.
Synthesis and Derivative Development
The synthesis of 2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multi-step reactions starting from readily available precursors like thiourea and aromatic aldehydes.
Synthesis Overview
- Reagents Used : Thiourea, 4-bromobenzaldehyde, and cyclohexane-1,3-dione.
- Methodology : The reaction proceeds under reflux conditions with a suitable catalyst.
- Yield : High yields are reported, with crystallization yielding pure products suitable for biological testing.
Data Table of Biological Activities
作用機序
- この化合物は、特定の分子標的に作用し、細胞プロセスに影響を与えると考えられています。その正確なメカニズムを解明するためには、さらなる研究が必要です。
6. 類似化合物の比較
ユニークな特徴: キナゾリンコア、スルファニル基、ヒドラジド官能基の組み合わせが、この化合物を際立たせています。
類似化合物: 4-[(4-ブロモフェニル)スルホニル]-1-ピペラジニルアセトヒドラジド , 2-{(E)-[({4-[(4-ブロモフェニル)スルホニル]-1-ピペラジニル}アセチル)ヒドラゾノ]メチル}フェノキシ)酢酸 , および 2-{[5-(4-ブロモフェニル)-4-(2-メチル-2-プロペニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-クロロ-4-フルオロフェニル)アセトアミド .
類似化合物との比較
Variations in Acetamide Substituents
Key Observations :
Spectroscopic and Physicochemical Properties
Infrared (IR) spectroscopy data from analogues () highlights critical functional group vibrations:
The target compound’s spectral profile would align with these ranges, with additional N-H stretches from the hydrazinecarbothioamide group distinguishing it from simpler acetamides.
生物活性
The compound 2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide (CAS Number: 133764-46-2) is a synthetic derivative of quinazoline and hydrazinecarbothioamide. Its structure incorporates a bromophenyl moiety, which is often associated with enhanced biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings.
Molecular Characteristics
- Molecular Formula : C16H13BrN4O2S
- Molecular Weight : 405.27 g/mol
- CAS Number : 133764-46-2
Antibacterial Activity
Research indicates that compounds containing a quinazoline core exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group is believed to increase electron density at the hydrazinic end of the molecule, enhancing its interaction with bacterial targets .
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A (similar structure) | E. coli | 15 |
| Compound B (similar structure) | S. aureus | 20 |
| 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide | E. coli | 18 |
| 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide | S. aureus | 22 |
Antifungal Activity
The antifungal potential of this compound has also been evaluated, showing promising results against various fungal strains. The mechanism of action is thought to involve disruption of fungal cell wall synthesis, leading to cell lysis.
Case Study:
A study conducted on the antifungal activity of related compounds revealed that certain derivatives exhibited potent inhibition against Candida albicans and Aspergillus niger. The IC50 values for these compounds were significantly lower than those for standard antifungal agents, indicating their potential as effective treatments for fungal infections .
Anticancer Activity
The anticancer properties of quinazoline derivatives are well-documented. This compound has been tested in vitro against several cancer cell lines, showing cytotoxic effects that could be attributed to apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5 | Apoptosis induction |
| MCF7 | 10 | Cell cycle arrest |
| A549 | 8 | Inhibition of proliferation |
In a specific study involving human cancer cell lines, the compound demonstrated a significant reduction in cell viability at concentrations as low as , suggesting that it may serve as a lead compound for further development in cancer therapy .
Q & A
Q. What are the critical reaction conditions for synthesizing this compound with high purity?
The synthesis requires precise control of temperature (e.g., 100°C under reflux), solvent selection (e.g., dichloromethane or methanol), and reaction time (e.g., 3–4 hours) to optimize yield and purity. Stoichiometric ratios of intermediates, such as hydrazinecarbothioamide derivatives and sulfanylacetyl precursors, must also be carefully balanced. Post-synthesis purification via recrystallization (methanol/ice-water) is recommended .
Q. Which spectroscopic techniques are essential for structural confirmation?
Core methods include:
- 1H/13C NMR : To verify aromatic protons, sulfanylacetyl linkages, and hydrazinecarbothioamide moieties.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- FT-IR : To confirm functional groups (e.g., C=O at ~1680 cm⁻¹ for the 4-oxoquinazolinone ring).
- X-ray crystallography : For absolute configuration determination (e.g., dihedral angles between aromatic rings and acetamide groups) .
Q. What initial biological assays are used to evaluate this compound’s activity?
Preliminary screens include:
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess anticancer potential.
- Enzyme inhibition studies (e.g., COX-2 or kinase targets) to probe anti-inflammatory or signaling pathway effects.
- Antimicrobial susceptibility testing (e.g., MIC determination against Gram-positive/negative bacteria) .
Q. How are common synthetic impurities identified and mitigated?
Impurities often arise from incomplete coupling of the sulfanylacetyl group or oxidation of the hydrazinecarbothioamide moiety. TLC monitoring (silica gel, ethyl acetate/hexane eluent) and HPLC purification (C18 column, acetonitrile/water gradient) are effective for isolation. Recrystallization in polar solvents (e.g., methanol) further enhances purity .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies may stem from assay variability (e.g., cell line specificity) or structural isomerism . To address this:
- Perform dose-response curves across multiple models (e.g., primary vs. metastatic cancer cells).
- Use docking simulations (AutoDock, Schrödinger) to compare binding modes with target proteins.
- Validate stereochemical consistency via single-crystal X-ray analysis (e.g., confirming dihedral angles between the 4-bromophenyl and quinazolinone rings) .
Q. What strategies optimize multi-step synthesis yields?
Key approaches include:
- Protecting group chemistry : Shielding reactive sites (e.g., hydrazinecarbothioamide NH) during intermediate steps.
- Catalytic acceleration : Using DMAP or Lewis acids to enhance coupling efficiency.
- Flow chemistry : Continuous reaction systems to minimize side-product formation. Monitor progress via real-time FT-IR or in-line HPLC .
Q. How does the sulfanylacetyl group influence reactivity in derivatization?
The sulfanyl (–S–) bridge enhances nucleophilicity, enabling:
- SN2 reactions with alkyl halides for side-chain modifications.
- Metal coordination (e.g., with Cu²⁺ or Zn²⁺) for catalytic or bioactivity studies.
- Oxidative dimerization under mild conditions (H₂O₂/acetic acid) to form disulfide-linked analogs. Characterize products using HRMS and 2D NMR (e.g., HSQC for C–S bond confirmation) .
Q. What computational methods predict target interactions for SAR studies?
- Molecular dynamics (MD) simulations : To assess stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS).
- Pharmacophore modeling (MOE, Discovery Studio): Identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets).
- ADMET prediction (SwissADME): Optimize pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration) .
Q. How are reaction intermediates characterized in complex syntheses?
- In situ monitoring : ReactIR or Raman spectroscopy to track transient species.
- Isotopic labeling : 13C or 15N tags for mechanistic studies (e.g., amide bond formation pathways).
- Cryogenic trapping : Low-temperature NMR to stabilize reactive intermediates .
Q. What structural features correlate with enhanced bioactivity?
- Electron-withdrawing substituents (e.g., 4-bromophenyl) improve target affinity by modulating electron density.
- Conformational rigidity : The 4-oxo-3,4-dihydroquinazolinone ring restricts rotational freedom, enhancing binding.
- Hydrophobic interactions : The phenylhydrazinecarbothioamide group facilitates membrane permeation.
Validate via QSAR models and crystallographic B-factor analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
